molecular formula C8H16N4O B585835 5-(Piperazin-1-ylmethyl)-4,5-dihydrooxazol-2-amine CAS No. 157887-00-8

5-(Piperazin-1-ylmethyl)-4,5-dihydrooxazol-2-amine

Cat. No. B585835
CAS RN: 157887-00-8
M. Wt: 184.243
InChI Key: JHVXZXBHUSJCTL-UHFFFAOYSA-N
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Description

Piperazine is a six-membered heterocyclic compound with the chemical formula C4H10N2, also known as hexahydropyrazine . It contains two reactive secondary amine groups at the first and fourth positions . Piperazine has been classified as a privileged structural motif in drug discovery .


Synthesis Analysis

While specific synthesis methods for “5-(Piperazin-1-ylmethyl)-4,5-dihydrooxazol-2-amine” are not available, piperazine and its derivatives are often synthesized through reactions involving substituted phenols .


Chemical Reactions Analysis

The chemical reactions involving piperazine and its derivatives can be complex and varied. Piperazine itself is a weak base with two pKa values of 3.9 and 7.4 . It’s often involved in reactions with acetylenic dipolarophiles .


Physical And Chemical Properties Analysis

Piperazine is a weak base with two pKa values of 3.9 and 7.4 . It’s often used in its hydrochloride or citrate form because it’s a hygroscopic solid in its free base form .

Mechanism of Action

The mechanism of action for piperazine derivatives can vary widely depending on their specific structure and the target they interact with. For example, some piperazine derivatives have been found to inhibit the P. Falciparum parasite’s haem detoxification pathway .

Safety and Hazards

Safety and hazards associated with a compound depend on its specific structure. Piperazine and its derivatives can cause skin and eye irritation, and may cause respiratory irritation . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

5-(piperazin-1-ylmethyl)-4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O/c9-8-11-5-7(13-8)6-12-3-1-10-2-4-12/h7,10H,1-6H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVXZXBHUSJCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2CN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperazin-1-ylmethyl)-4,5-dihydrooxazol-2-amine

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